molecular formula C8H16N2 B7871288 N-cyclopropyl-1-methylpyrrolidin-3-amine

N-cyclopropyl-1-methylpyrrolidin-3-amine

Cat. No.: B7871288
M. Wt: 140.23 g/mol
InChI Key: ZLPQXJJWUZUXAX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-methylpyrrolidin-3-amine (CAS: 1989672-06-1 as its hydrochloride salt) is a pyrrolidine derivative featuring a cyclopropyl group and a methyl substitution on the nitrogen atom. Its molecular formula is C₈H₁₇ClN₂ (hydrochloride form), with a molecular weight of 176.69 g/mol . The free base form (C₇H₁₄N₂) has a molecular weight of 126.20 g/mol .

The compound's cyclopropyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a feature critical in drug design.

Properties

IUPAC Name

N-cyclopropyl-1-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-4-8(6-10)9-7-2-3-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPQXJJWUZUXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Cyclopropylamine

A primary method for synthesizing N-cyclopropyl-1-methylpyrrolidin-3-amine involves nucleophilic substitution reactions. Starting from 1-methylpyrrolidin-3-amine, cyclopropane groups are introduced via reaction with cyclopropylating agents. For example, 1-chlorocyclopropane or cyclopropyl bromide can act as electrophiles, displacing a leaving group on the pyrrolidine ring.

Key steps include:

  • Activation of the pyrrolidine nitrogen : The tertiary amine in 1-methylpyrrolidin-3-amine is alkylated using cyclopropyl halides under basic conditions.

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or diglyme enhance reaction rates by stabilizing transition states.

  • Catalysis : Potassium iodide (KI) facilitates halogen exchange, reducing activation energy for nucleophilic substitution.

Reaction conditions typically involve temperatures of 80–120°C and atmospheric pressure, avoiding high-pressure equipment. Yields exceeding 80% have been reported for analogous pyrrolidine derivatives under similar conditions.

Reductive Amination of Pyrrolidinone Intermediates

An alternative route employs reductive amination of 1-methylpyrrolidin-3-one with cyclopropylamine. This method involves:

  • Formation of the imine : Reacting pyrrolidinone with cyclopropylamine in the presence of a dehydrating agent (e.g., molecular sieves).

  • Reduction : Using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to reduce the imine to the secondary amine.

This approach offers milder conditions (room temperature to 60°C) but requires careful control of stoichiometry to minimize over-alkylation.

Industrial-Scale Optimization

Solvent and Catalyst Systems

The choice of solvent critically impacts yield and purity. Diglyme and anisole are preferred due to their high boiling points (>200°C) and ability to form hydrogen bonds with amines, enhancing solubility and reaction efficiency. For instance, in a patented method for N-methylpyrrolidine synthesis, diglyme increased methylamine solubility, enabling reactions at 100–120°C under normal pressure.

Catalytic systems involving KI reduce energy barriers by promoting halogen exchange. Molar ratios of KI to substrate between 2.5:100 and 6:100 are optimal, balancing cost and reactivity.

Workup and Purification

Post-reaction processing includes:

  • pH adjustment : Adding aqueous NaOH to liberate the free base from its hydrochloride salt.

  • Distillation : Fractional distillation separates this compound (boiling point ~81–83°C) from solvents and byproducts.

  • Salt formation : Converting the free base to its hydrochloride salt improves stability and crystallinity, facilitating storage.

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages
Nucleophilic Substitution100–120°C, KI catalyst>88%>99%Scalable, low-pressure equipment
Reductive Amination25–60°C, NaBH3CN70–85%>95%Mild conditions, fewer byproducts

Challenges and Innovations

Side Reactions

Competing reactions, such as over-alkylation or cyclopropane ring-opening, necessitate precise control of stoichiometry and temperature. Excess cyclopropyl halide increases over-alkylation risk, while elevated temperatures (>130°C) may degrade the cyclopropyl group.

Green Chemistry Approaches

Recent advances emphasize solvent recycling and catalytic efficiency. For example, anisole can be recovered via reduced-pressure distillation and reused, minimizing waste . Additionally, flow chemistry systems are being explored to enhance heat transfer and reaction uniformity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of cyclopropyl-(1-methyl-pyrrolidin-3-yl)-ketone.

    Reduction: Formation of cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amine derivatives.

    Substitution: Formation of substituted cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amine compounds.

Scientific Research Applications

Chemical Properties and Structure

N-cyclopropyl-1-methylpyrrolidin-3-amine is characterized by the presence of a cyclopropyl group attached to a pyrrolidine ring. Its molecular formula is C8H16N2C_8H_{16}N_2, with a molecular weight of approximately 140.23 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets, making it a valuable candidate for research and development.

Neurological Disorders

Research indicates that this compound may modulate neurotransmitter systems, which could have implications for treating mood disorders and other neurological conditions. Studies suggest that similar compounds can act as agonists or antagonists at various receptors, influencing biochemical pathways essential for mood regulation and cognitive function.

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division . This suggests potential applications in cancer therapy.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains, indicating its potential use in infectious disease research. This aspect broadens its applicability in pharmaceutical formulations aimed at combating resistant bacterial infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundMolecular StructureIC (µM)Biological Activity
Compound ASimilar structure5.0Antidepressant
Compound BSimilar structure10.0Anticancer
This compound Unique cyclopropyl groupTBDTBD

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-Cyclopropyl-1-methylpyrrolidin-3-amine (hydrochloride) C₈H₁₇ClN₂ 176.69 Pyrrolidine core, cyclopropyl, N-methyl, HCl salt
N-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Lacks N-methyl group; free base form
(Cyclopropylmethyl)(methyl)[(pyrrolidin-3-yl)methyl]amine C₁₀H₂₀N₂ 168.28 Cyclopropylmethyl and methyl groups on N; liquid at RT
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₅N₅ 241.29 Pyrazole and pyridine substituents; aromatic π-system
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine C₁₄H₂₂N₂ 218.34 Phenyl group; longer alkyl chain

Key Observations :

  • The cyclopropyl group is a common feature, but its placement varies (e.g., directly on pyrrolidine in the target compound vs. cyclopropylmethyl in ).
  • Aromaticity in analogs like the pyridine- and phenyl-containing compounds () may enhance target binding but reduce solubility.

Physicochemical Properties

Compound Name Melting Point (°C) Physical State Lipophilicity (Predicted)
This compound (hydrochloride) Not reported Solid (salt) Moderate (due to HCl salt)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 Solid High (aromatic groups)
(Cyclopropylmethyl)(methyl)[(pyrrolidin-3-yl)methyl]amine Not reported Liquid High (alkyl chains)
N-Cyclopropylpyrrolidin-3-amine Not reported Likely liquid Moderate

Key Observations :

  • The hydrochloride salt form of the target compound is likely more stable and easier to formulate than liquid analogs .

Key Challenges :

  • Low yields in multi-step syntheses (e.g., 17.9% in ) highlight scalability issues.
  • Salt formation (e.g., hydrochloride) requires additional purification steps .

Key Observations :

  • The free base form () poses flammability and skin irritation risks, whereas the hydrochloride salt () may mitigate volatility.
  • Aromatic analogs () lack safety data but likely require handling for dust/particulates.

Biological Activity

N-cyclopropyl-1-methylpyrrolidin-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyrrolidine backbone, which contributes to its unique chemical reactivity and biological properties. The molecular formula is C8H14N2C_8H_{14}N_2 with a molecular weight of approximately 154.21 g/mol. Its structural characteristics allow it to interact with various biological targets, influencing multiple biochemical pathways.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It can act as an agonist or antagonist, modulating neurotransmitter systems crucial for cognitive functions. The compound's ability to bind to active or allosteric sites on these targets leads to significant biological effects, which are essential for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Neurological Effects : The compound has shown promise in influencing neurotransmitter systems, particularly through interactions with acetylcholine receptors, which are vital for cognitive processes.
  • Antiviral Activity : While primarily studied for its neurological implications, preliminary investigations suggest potential antiviral properties against certain strains of viruses .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Smolecule Research (2024)Identified interactions with enzymes and receptors linked to neurological disorders, suggesting therapeutic potential.
PMC Study (2021)Reported on the compound's ability to modulate biochemical pathways, highlighting its role in neurotransmitter regulation.
BenchChem Analysis (2024)Discussed the pharmacological implications and potential applications in medicinal chemistry targeting neurological conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amineCyclopropyl group with a pyrrolidine backbonePotential ligand for histamine receptors; influences neurotransmission
1-Cyclopropyl-4-methylpyrrolidin-3-amineSimilar backbone but different substitutionsNotable activity against neurological targets; modulates acetylcholine receptor activity

Q & A

Q. What are the key considerations for synthesizing N-cyclopropyl-1-methylpyrrolidin-3-amine with optimal yield?

  • Methodological Answer : Synthesis of cyclopropane-containing amines often involves copper-catalyzed coupling reactions. For example, a protocol for a structurally similar compound (N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) used cyclopropanamine, cesium carbonate, and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key parameters to optimize include:
  • Catalyst loading : Copper(I) bromide (5 mol%) improved reaction efficiency.
  • Solvent choice : Polar aprotic solvents like DMSO enhance nucleophilicity.
  • Temperature : Prolonged heating (e.g., 35–50°C) ensures complete cyclopropane ring formation.
  • Workup : Acid-base extraction (e.g., HCl washing) followed by chromatography (e.g., ethyl acetate/hexane gradients) ensures purity .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation:
  • NMR : Use deuterated chloroform (CDCl3) as solvent. Look for cyclopropane proton signals (δ ~0.5–1.5 ppm) and pyrrolidine ring protons (δ ~2.5–3.5 ppm). For example, a related compound showed aromatic protons at δ 8.87 ppm (d, J = 2 Hz) in CDCl3 .
  • HRMS : Confirm molecular weight with ESI-MS (e.g., m/z 215 [M+H]+ for a 214 Da compound) .
    Infrared (IR) spectroscopy can identify amine N-H stretches (3298 cm⁻¹) and cyclopropane C-H bending modes .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard mitigation strategies derived from safety data sheets:
  • PPE : Wear nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form .
  • Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to limit inhalation risks .
  • Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Use accelerated stability testing :
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >100°C) under nitrogen atmosphere.
  • HPLC-MS : Monitor degradation products after exposure to stressors (e.g., UV light, humidity).
  • pH stability : Test solubility and stability in buffered solutions (pH 1–12) over 24–72 hours.
    Existing data indicate the compound is stable under recommended storage, but decomposition products like nitrogen oxides may form under combustion .

Q. How can contradictory data on synthetic yields or reactivity be resolved for this compound?

  • Methodological Answer : Apply design of experiments (DOE) and sensitivity analysis :
  • DOE : Vary parameters (e.g., catalyst type, solvent polarity) to identify critical factors affecting yield. For example, copper catalysts in achieved only 17.9% yield, suggesting alternative catalysts (e.g., palladium) may improve efficiency .
  • Kinetic studies : Use in-situ IR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Computational modeling : Compare DFT-calculated activation energies with experimental outcomes to pinpoint bottlenecks .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Leverage density functional theory (DFT) and molecular dynamics (MD) :
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For cyclopropane amines, strained rings may exhibit unique reactivity (e.g., ring-opening via acid catalysis).
  • MD simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways.
  • Machine learning : Train models on existing reaction databases (e.g., USPTO) to suggest optimal conditions for C–N coupling or cyclopropane functionalization .

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